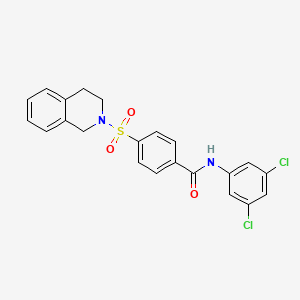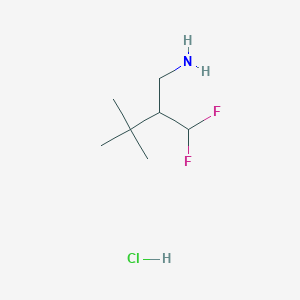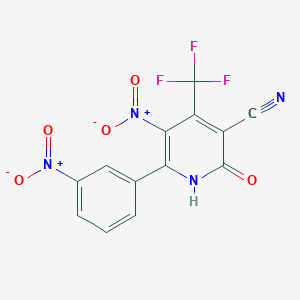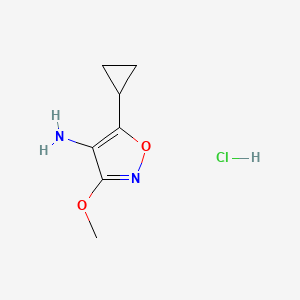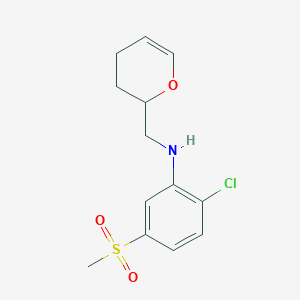
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the formation of the 3,4-dihydro-2H-pyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 4-hydroxybutanal derivative.
Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amine Formation: The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and automated systems may be employed to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a building block for advanced materials with specific properties.
作用机制
The mechanism by which 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methanesulfonyl group could play a role in binding to active sites, while the pyran ring might influence the compound’s overall conformation and stability.
相似化合物的比较
Similar Compounds
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-sulfonylaniline: Lacks the methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylbenzeneamine: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
The presence of both the methanesulfonyl group and the pyran ring in 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-19(16,17)11-5-6-12(14)13(8-11)15-9-10-4-2-3-7-18-10/h3,5-8,10,15H,2,4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBFQHPXHHVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NCC2CCC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)
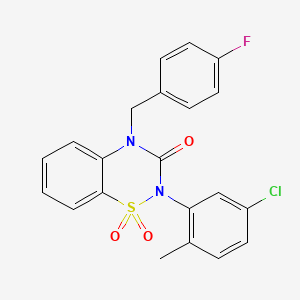
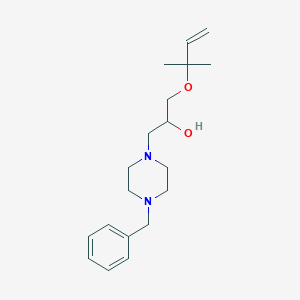
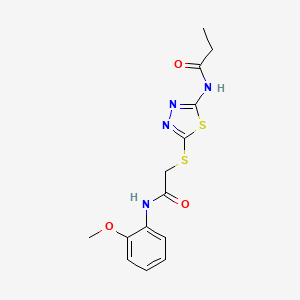
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)
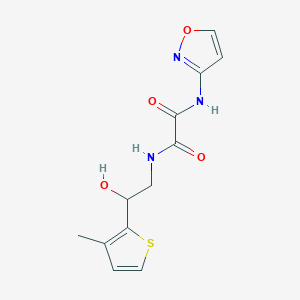
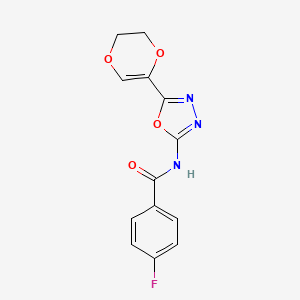
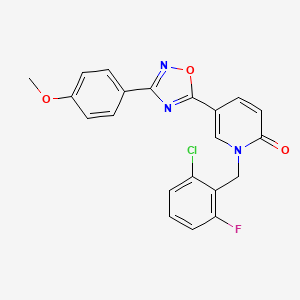
![2-[(4-{[(2,1,3-benzothiadiazol-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2773689.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)
